molecular formula C10H5F5O2 B169441 1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 179184-60-2

1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B169441
M. Wt: 252.14 g/mol
InChI Key: IKDFOGUGSKSZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DFB, is a chemical compound with the molecular formula C10H6F5O2. This compound is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

DFB acts as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This property makes it useful in the synthesis of pharmaceuticals and other compounds. DFB has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

DFB has been shown to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DFB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, in macrophages.

Advantages And Limitations For Lab Experiments

One advantage of using DFB in lab experiments is its high reactivity towards nucleophiles, which makes it useful in the synthesis of other compounds. However, DFB can be difficult to handle due to its sensitivity to moisture and air. It is also toxic and should be handled with care.

Future Directions

There are several future directions for the use of DFB in scientific research. One area of interest is the development of new fluorinated pharmaceuticals and agrochemicals using DFB as a building block. Another area of interest is the use of DFB in the synthesis of new chiral ligands for enantioselective catalysis. Additionally, the anticancer and anti-inflammatory properties of DFB could be further explored for potential therapeutic applications.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,6-difluorobenzaldehyde with 1,1,1-trifluoro-4-methoxy-2-butanol in the presence of a base such as potassium carbonate. This reaction yields DFB as a yellow solid with a melting point of 89-91°C.

Scientific Research Applications

DFB is widely used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. DFB is also used in the synthesis of chiral ligands for enantioselective catalysis.

properties

CAS RN

179184-60-2

Product Name

1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C10H5F5O2/c11-5-2-1-3-6(12)9(5)7(16)4-8(17)10(13,14)15/h1-3H,4H2

InChI Key

IKDFOGUGSKSZET-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F

Origin of Product

United States

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